molecular formula C18H19N5O5S B2961765 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941875-13-4

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2961765
CAS No.: 941875-13-4
M. Wt: 417.44
InChI Key: YXUUVVSEIDVGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrazole ring substituted with a 4-ethoxyphenyl group, connected via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is known for its metabolic stability and hydrogen-bonding capacity, which often enhances bioavailability in pharmaceuticals . The 2,3-dihydrobenzo[b][1,4]dioxine system contributes rigidity and lipophilicity, while the sulfonamide group (-SO₂NH₂) is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) and agrochemicals .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-2-26-14-5-3-13(4-6-14)23-18(20-21-22-23)12-19-29(24,25)15-7-8-16-17(11-15)28-10-9-27-16/h3-8,11,19H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUUVVSEIDVGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Tetrazole Ring : Known for its bioactivity, the tetrazole moiety often mimics carboxylic acids in biological systems.
  • Benzo[b][1,4]dioxine Core : This structure contributes to the compound's pharmacological properties.
  • Sulfonamide Group : Commonly associated with antibacterial activity.
PropertyValue
Molecular FormulaC₁₆H₁₆N₅O₃S
Molecular Weight377.4 g/mol
CAS Number921124-11-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can act as an inhibitor of various enzymes and receptors, modulating biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the tetrazole ring may enhance this activity by increasing the compound's affinity for bacterial targets.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance, tetrazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Breast Cancer Research : A study evaluated a related tetrazole compound's effect on breast cancer cells, demonstrating an IC50 value of 27.3 μM against T47D cells, indicating moderate efficacy in inhibiting cell growth .
  • Antibacterial Studies : In vitro assays revealed that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression. For example:

  • ERK Pathway Inhibition : Some tetrazole derivatives were found to inhibit the ERK signaling pathway, crucial for cell proliferation and survival in cancer cells .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of related compounds. Notably:

  • Xenograft Models : In vivo studies using xenograft models demonstrated that certain tetrazole derivatives significantly reduced tumor growth compared to controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Key Substituents Biological Relevance Synthesis Highlights
Target Compound Tetrazole 4-Ethoxyphenyl, dihydrodioxine sulfonamide Potential enzyme inhibitor/pharmaceutical Likely involves sulfonamide coupling
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) Benzoisoxazole Ethyl, methoxy, ethanesulfonamide Antimicrobial activity Sulfonyl chloride + amine coupling
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione Phenylsulfonyl, difluorophenyl Antifungal/anticancer agents Cyclization of hydrazinecarbothioamides
Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyltriazolonyl)phenyl)methanesulfonamide) Triazolinone Dichlorophenyl, difluoromethyl Herbicide Halogenation and cyclization
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thioether Pyrazinyl, dihydrodioxine, acetamide Kinase inhibitor candidate S-alkylation of triazole-thiols

Key Findings:

Heterocycle Impact :

  • Tetrazole vs. Triazole : The tetrazole in the target compound offers superior metabolic stability compared to triazoles, which are prone to oxidation . However, triazole-thiones (e.g., ) exhibit tautomerism (thione-thiol equilibrium), enhancing binding versatility in enzyme pockets.
  • Benzoisoxazole (11a) : Less polar than tetrazole, favoring blood-brain barrier penetration but reducing aqueous solubility .

Sulfonamide vs.

Substituent Effects: 4-Ethoxyphenyl: Enhances lipophilicity and π-stacking interactions compared to halogenated phenyl groups (e.g., dichlorophenyl in sulfentrazone ).

Biological Activity :

  • Compounds with sulfonamide-triazole hybrids (e.g., ) show antifungal IC₅₀ values of 0.8–2.5 µM, whereas benzoisoxazole sulfonamides () exhibit antibacterial MICs of 4–16 µg/mL. The target compound’s activity remains uncharacterized but is hypothesized to align with kinase or protease inhibition due to its sulfonamide-tetrazole motif.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.